2-Oxa-8-azaspiro[4.5]decane hemioxalate
CAS No.: 1951444-83-9
Cat. No.: VC6422698
Molecular Formula: C18H32N2O6
Molecular Weight: 372.462
* For research use only. Not for human or veterinary use.
![2-Oxa-8-azaspiro[4.5]decane hemioxalate - 1951444-83-9](/images/structure/VC6422698.png)
Specification
CAS No. | 1951444-83-9 |
---|---|
Molecular Formula | C18H32N2O6 |
Molecular Weight | 372.462 |
IUPAC Name | 2-oxa-8-azaspiro[4.5]decane;oxalic acid |
Standard InChI | InChI=1S/2C8H15NO.C2H2O4/c2*1-4-9-5-2-8(1)3-6-10-7-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) |
Standard InChI Key | NLHCUGDZDSFXOZ-UHFFFAOYSA-N |
SMILES | C1CNCCC12CCOC2.C1CNCCC12CCOC2.C(=O)(C(=O)O)O |
Introduction
2-Oxa-8-azaspiro[4.5]decane hemioxalate is a complex organic compound with the molecular formula C18H32N2O6 and a molecular weight of 372.46 g/mol. It belongs to the class of spirocyclic compounds, which are characterized by their unique ring structure where two rings share a single atom. This compound is particularly noted for its potential applications in chemical synthesis and pharmaceutical research due to its structural features.
Synthesis and Chemical Behavior
The synthesis of 2-Oxa-8-azaspiro[4.5]decane hemioxalate typically involves multi-step organic reactions. These processes often start with readily available precursors such as amines and carbonyl compounds, which undergo cyclization to form the spiro structure. The hemioxalate form can be obtained through subsequent reactions involving oxalic acid or its derivatives.
Synthesis Steps:
-
Starting Materials: Amines and carbonyl compounds.
-
Cyclization: Forming the spiro structure under controlled conditions.
-
Oxalate Formation: Reaction with oxalic acid to obtain the hemioxalate form.
Storage and Handling
2-Oxa-8-azaspiro[4.5]decane hemioxalate requires careful storage and handling due to its chemical properties. It should be stored in an inert atmosphere at temperatures between 2-8°C to maintain stability. The compound is classified with a signal word of "Warning" and has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
Safety Precautions:
-
Storage Conditions: Inert atmosphere, 2-8°C.
-
Hazard Statements: H302, H315, H319, H335.
Potential Applications
This compound holds potential in medicinal chemistry due to its unique structural features, which may allow it to act as a scaffold for drug development. Its ability to modulate biological activity makes it a candidate for further exploration in pharmaceuticals aimed at treating various diseases.
Research Findings:
-
Biological Activity: Potential for modulating biological targets.
-
Pharmaceutical Applications: Candidate for drug development in treating infections and cancer.
Comparison with Similar Compounds
2-Oxa-8-azaspiro[4.5]decane hemioxalate shares structural similarities with other spirocyclic compounds, such as 8-Oxa-2-azaspiro[4.5]decane and 2-Azaspiro[4.5]decane. These compounds are known for their diverse biological activities and potential applications in drug discovery.
Similar Compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
8-Oxa-2-azaspiro[4.5]decane | Spirocyclic | Potentially similar biological activities |
2-Azaspiro[4.5]decane | Spirocyclic | Known for diverse biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume